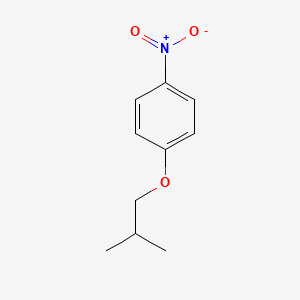
1-(2-Methylpropoxy)-4-nitrobenzene
概要
説明
“1-(2-Methylpropoxy)-4-nitrobenzene” is a chemical compound with the molecular formula C7H16O . It contains a total of 21 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a total of 21 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 ether (aliphatic) .
科学的研究の応用
Synthetic Pathways and Biological Activities The research on compounds related to 1-(2-Methylpropoxy)-4-nitrobenzene includes exploring their potential as anticancer and antiviral agents. For instance, derivatives of 2,4-difluorobenzene, which share a structural resemblance with this compound, were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The nitro derivatives exhibited weak to moderate cytotoxicity, indicating their potential for further investigation as therapeutic agents. However, these compounds were found inactive as antiviral agents against HIV-1, HIV-2, and herpes simplex virus (Wang et al., 2000).
Environmental Applications The detection and degradation of nitrobenzene, a structurally similar compound to this compound, have significant environmental implications. Research has focused on developing sensitive and selective methods for the detection of nitrobenzene, an environmental pollutant, using nanocomposite modified electrodes. These advancements highlight the potential of applying novel nanomaterials for environmental monitoring and remediation efforts (Kubendhiran et al., 2017).
Advanced Material Synthesis Compounds related to this compound have been utilized in the synthesis of advanced materials and catalysts. For example, the development of trinuclear nickel(II) complexes involving Schiff base ligands that contain nitrobenzene moieties showcases the role of these compounds in creating materials with potential applications in magnetism and catalysis (Ahmadi & Amani, 2012).
Photophysical and Photochemical Studies The complex photophysics and photochemistry of nitroaromatic compounds, like nitrobenzene, offer insights into the behavior of this compound under UV light. Studies have elucidated decay paths and reactive intermediates, contributing to a better understanding of the photodegradation processes and potential applications in photoresponsive materials (Giussani & Worth, 2017).
Electrochemical Degradation The electrochemical degradation of nitrobenzene using novel catalysts and conditions, including the use of reduced graphene oxide, presents a method for treating nitrobenzene pollutants. This research could be extended to the degradation of related compounds like this compound, offering a viable approach for the remediation of industrial wastewater containing nitroaromatic pollutants (Gao et al., 2011).
Safety and Hazards
特性
IUPAC Name |
1-(2-methylpropoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRILJGXNFOWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

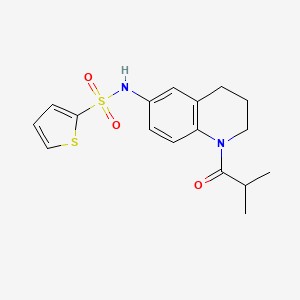
![(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2750720.png)
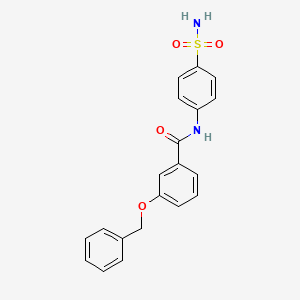
![2-[(2-Fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750722.png)
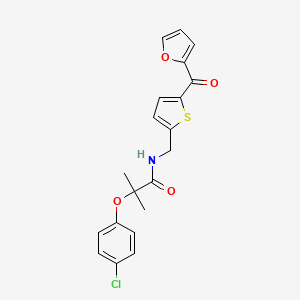
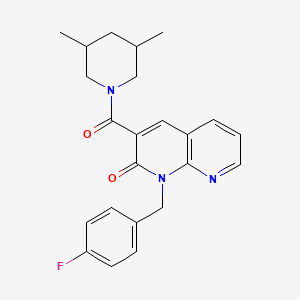
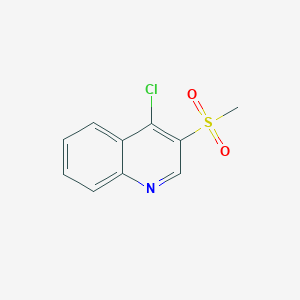
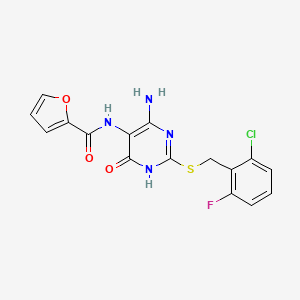
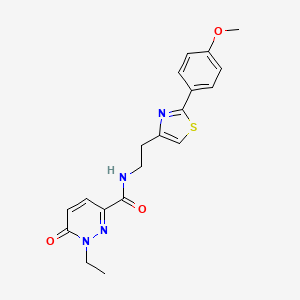
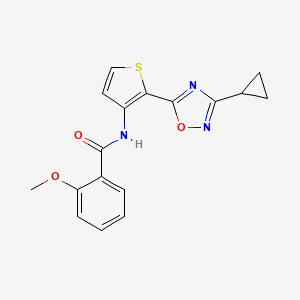
![N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2750735.png)
![2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2750736.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2750737.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2750739.png)